molecular formula C9H18ClNO2S B13023690 9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride

9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride

Cat. No.: B13023690
M. Wt: 239.76 g/mol
InChI Key: AGWSQSDEKUPVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The use of olefin metathesis reactions on a Grubbs catalyst has been explored, although it is complex and expensive . Therefore, alternative methods such as the Prins cyclization are preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Mechanism of Action

The mechanism of action of 9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts essential cellular processes, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms within the spirocyclic structure. This feature enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

9λ6-thia-2-azaspiro[5.5]undecane 9,9-dioxide;hydrochloride

InChI

InChI=1S/C9H17NO2S.ClH/c11-13(12)6-3-9(4-7-13)2-1-5-10-8-9;/h10H,1-8H2;1H

InChI Key

AGWSQSDEKUPVCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)CNC1.Cl

Origin of Product

United States

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